molecular formula C5H10O4 B8003596 5-Deoxy-L-ribofuranose

5-Deoxy-L-ribofuranose

Cat. No.: B8003596
M. Wt: 134.13 g/mol
InChI Key: MKMRBXQLEMYZOY-OWMBCFKOSA-N
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Description

5-Deoxy-L-ribofuranose is a derivative of ribose, a pentose sugar that plays a crucial role in the structure of nucleic acids. This compound is characterized by the absence of a hydroxyl group at the C5 position, which distinguishes it from its parent molecule, ribose. The structural formula of this compound is C5H10O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Deoxy-L-ribofuranose typically involves the following steps:

    Starting Material: The synthesis begins with L-arabinose, a naturally occurring sugar.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 5 positions are protected using suitable protecting groups such as benzyl or silyl groups.

    Deoxygenation: The hydroxyl group at the 2 position is removed through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These could include:

    Enzymatic Synthesis: Using enzymes to catalyze the deoxygenation and protection steps.

    Chemical Synthesis: Employing large-scale chemical reactors to carry out the multi-step synthesis with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Deoxy-L-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-deoxy-L-ribonolactone using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tosyl chloride in pyridine.

Major Products:

    Oxidation: 5-Deoxy-L-ribonolactone.

    Reduction: 5-Deoxy-L-ribitol.

    Substitution: this compound derivatives with various functional groups.

Scientific Research Applications

5-Deoxy-L-ribofuranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.

    Biology: The compound is studied for its role in the structure and function of nucleic acids.

    Medicine: this compound derivatives are investigated for their potential antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various biochemicals.

Mechanism of Action

The mechanism of action of 5-Deoxy-L-ribofuranose involves its incorporation into nucleic acids or its interaction with enzymes involved in nucleic acid metabolism. The absence of the hydroxyl group at the C5 position can affect the compound’s binding affinity and specificity for certain enzymes and molecular targets. This can lead to alterations in the synthesis and function of nucleic acids, potentially inhibiting viral replication or cancer cell proliferation.

Comparison with Similar Compounds

    Ribose: The parent molecule with a hydroxyl group at the C5 position.

    2-Deoxy-L-ribofuranose: Lacks a hydroxyl group at the C2 position.

    3-Deoxy-L-ribofuranose: Lacks a hydroxyl group at the C3 position.

Uniqueness: 5-Deoxy-L-ribofuranose is unique due to the specific absence of the hydroxyl group at the C5 position, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R,5S)-5-methyloxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRBXQLEMYZOY-OWMBCFKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C(O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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